molecular formula C45H53ClF4N9O19PS B130373 ATRIPLA CAS No. 731772-50-2

ATRIPLA

Número de catálogo: B130373
Número CAS: 731772-50-2
Peso molecular: 1198.4 g/mol
Clave InChI: QDRMCFDXPIEYGX-NWRGJBOJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ATRIPLA® is a once-daily, fixed-dose combination tablet containing efavirenz (600 mg), emtricitabine (200 mg), and tenofovir disoproxil fumarate (300 mg). It is approved for the treatment of HIV-1 infection in adults and pediatric patients weighing ≥40 kg. This compound functions as a complete regimen or as part of combination therapy, targeting multiple stages of the HIV lifecycle: efavirenz (non-nucleoside reverse transcriptase inhibitor, NNRTI), emtricitabine (nucleoside reverse transcriptase inhibitor, NRTI), and tenofovir (NRTI) .

The European Medicines Agency (EMA) initially licensed this compound for patients with sustained viral suppression (viral load <50 copies/mL for ≥3 months). However, real-world surveys reveal that 36.5% of clinics in Europe use it as first-line therapy, often due to feasibility and cost considerations, particularly in Eastern Europe where component separation is common .

Análisis De Reacciones Químicas

Alternative Pathways

ReagentConditionsYieldKey Observations
PCl<sub>5</sub>0°C, KOtBu elimination32%Ring opening at >0°C
Ph<sub>3</sub>PCl<sub>2</sub>Reflux, pyridine removalLowNMR peaks inconsistent with CA
CsOHDMF solvent, no distillationN/AHigh boiling point (153°C)

Analytical Confirmation

  • <sup>1</sup>H NMR (CA):

    • CH<sub>2</sub>: 0.57–0.83 ppm (multiplet)

    • Acetylene CH: 1.69–1.72 ppm (doublet) .

Emtricitabine (FTC) Activation

Emtricitabine, a cytidine analog, undergoes phosphorylation to its active triphosphate form:

  • Phosphorylation : FTC → FTC-monophosphate (FTC-MP) → FTC-diphosphate (FTC-DP) → FTC-triphosphate (FTC-TP) via cellular kinases.

  • Mechanism : FTC-TP competes with deoxycytidine triphosphate (dCTP), incorporating into viral DNA and terminating chain elongation .

Stability

  • Polymorphism : Form I is the stable polymorph under standard conditions .

Tenofovir Disoproxil Fumarate (TDF) Conversion

TDF is a prodrug hydrolyzed to tenofovir (TFV), which is phosphorylated to TFV-diphosphate:

  • Hydrolysis : TDF → TFV + fumarate (catalyzed by esterases).

  • Phosphorylation : TFV → TFV-monophosphate → TFV-diphosphate (active form).

  • Mechanism : TFV-diphosphate inhibits HIV reverse transcriptase by mimicking deoxyadenosine triphosphate (dATP) .

Degradation Pathways

ComponentDegradation TriggersProducts Identified
EfavirenzHeat, lightCyclopropane ring-opening products
EmtricitabineHydrolysis (acidic pH)Degraded cytidine analogs
Tenofovir DFEsterase-mediated hydrolysisTenofovir, fumarate

Drug-Drug Interactions

This compound’s components interact with cytochrome P450 (CYP) enzymes and transporters:

Interaction TypeExample DrugsOutcome
CYP3A4 InductionMidazolam, rifampicinReduced plasma levels
CYP2B6 InhibitionBupropionIncreased EFV exposure
Nucleoside SynergyDidanosineIncreased pancreatitis risk

Resistance Mutations

  • EFV : K103N, Y181C (NNRTI resistance) .

  • FTC : M184V/I (reduces FTC-TP binding) .

  • TDF : K65R (reduces TFV-DP incorporation) .

Analytical Methods

  • HPLC : Quantifies EFV, FTC, and TDF in plasma .

  • NMR : Validates synthetic intermediates (e.g., CA) .

Aplicaciones Científicas De Investigación

Efficacy in Clinical Trials

Atripla has been extensively studied in clinical trials, demonstrating significant efficacy in achieving viral suppression:

  • Viral Suppression Rates : In pivotal studies, 76% to 84% of patients achieved an HIV-1 RNA load of less than 50 copies/mL at 48 weeks .
  • Virologic Failure : The rates of virologic failure ranged from 5% to 16%, depending on the study protocol .

Table 1: Summary of Key Clinical Trial Findings

StudyPopulationDurationViral Suppression RateVirologic Failure Rate
TELE StudyTreatment-naïve adults48 weeks76%-84%5%-16%
STaR StudyAdults with high baseline viral load48 weeks82% (this compound) vs. 86% (Complera)Similar rates between groups

Safety Profile

While this compound is generally well-tolerated, it is associated with certain adverse effects:

  • Central Nervous System Toxicity : Common side effects include dizziness, abnormal dreams, and depression. These effects are significant enough that they can lead to therapy discontinuation in some patients .
  • Lactic Acidosis and Hepatotoxicity : There are warnings regarding potential lactic acidosis and severe hepatomegaly associated with the use of tenofovir .

Case Study 1: Long-term Efficacy

In a longitudinal study involving patients who switched to this compound after failing previous regimens, a sustained viral suppression was observed over a follow-up period of two years. Patients reported improved quality of life metrics alongside maintained CD4 counts .

Case Study 2: Simplified Dosing Regimen

A proof-of-concept study tested a three-times-weekly dosing schedule for this compound. Results indicated that this regimen maintained effective viral suppression while reducing toxicity compared to daily dosing .

Comparative Studies with Other Regimens

This compound has been compared with other ART regimens such as Complera and Biktarvy:

  • Complera was shown to be non-inferior to this compound among patients with high baseline viral loads but demonstrated superior efficacy in those with lower viral loads .
  • Biktarvy , another single-tablet regimen, has emerged as a competitor due to its improved side effect profile and efficacy in treatment-naïve patients .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

STRIBILD® (Elvitegravir/Cobicistat/Emtricitabine/Tenofovir DF)

Components: Integrase inhibitor (elvitegravir), pharmacokinetic enhancer (cobicistat), and two NRTIs (emtricitabine/tenofovir).

Parameter ATRIPLA STRIBILD
Efficacy 84% viral suppression at 144 weeks 88% viral suppression at 144 weeks
Bone Fractures 2.3% incidence (vs. 3.9% in STRIBILD) 3.9% incidence
Proteinuria 41% (all grades) 52% (all grades)
Lipid Changes +11% LDL; 13% required lipid-lowering agents +14% LDL; 11% required lipid-lowering agents
Key Risks CNS effects (efavirenz), lactic acidosis Kidney toxicity (cobicistat), drug interactions

Advantages of this compound : Lower fracture risk and fewer lipid-related interventions.
Advantages of STRIBILD : Higher viral suppression rates and once-daily dosing without fasting .

COMPLERA® (Rilpivirine/Emtricitabine/Tenofovir DF)

Components: NNRTI (rilpivirine) and two NRTIs (emtricitabine/tenofovir).

Parameter This compound COMPLERA
Efficacy 84% at 144 weeks 83% at 48 weeks (ECHO trial)
CNS Side Effects 52% (e.g., dizziness, insomnia) 16% (mild rash, depression)
Resistance Barrier Lower (efavirenz has higher resistance risk) Higher (rilpivirine more forgiving)
Dosing Requires fasting Can be taken with food

Advantages of this compound: Broader efficacy in high viral load scenarios .

Delstrigo® (Doravirine/Lamivudine/Tenofovir DF)

Components: NNRTI (doravirine) and two NRTIs (lamivudine/tenofovir).

Parameter This compound Delstrigo
Efficacy 84% at 144 weeks 84% at 48 weeks (MK-1439A-021 trial)
CNS Effects High (efavirenz-related) Negligible (doravirine lacks CNS toxicity)
Lipid Impact Increases total cholesterol (+20 mg/dL) Neutral effect on lipids
Drug Interactions Extensive (CYP3A4 induction) Minimal (doravirine avoids CYP3A4)

Advantages of Delstrigo : Superior lipid profile and fewer drug interactions.
Advantages of this compound : Longer real-world safety data and cost-effectiveness .

Key Considerations in Regimen Selection

  • Safety : this compound carries risks of lactic acidosis, hepatomegaly, and CNS effects, whereas newer regimens like Delstrigo mitigate these issues .
  • Cost and Accessibility : this compound is widely used off-label in Eastern Europe due to cost constraints, while STRIBILD and Delstrigo are often restricted to high-income settings .

Actividad Biológica

ATRIPLA is a fixed-dose combination antiretroviral medication used in the treatment of HIV-1 infection. It consists of three active ingredients: efavirenz (EFV), emtricitabine (FTC), and tenofovir disoproxil fumarate (TDF). This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data tables and case studies.

This compound combines two nucleoside analog reverse transcriptase inhibitors (NRTIs) — emtricitabine and tenofovir — with a non-nucleoside reverse transcriptase inhibitor (NNRTI) — efavirenz. The mechanism of action for each component is as follows:

  • Emtricitabine and Tenofovir: These drugs are converted intracellularly into their active metabolites, which competitively inhibit HIV reverse transcriptase, thus preventing viral replication.
  • Efavirenz: This compound acts through noncompetitive inhibition of HIV reverse transcriptase, contributing to the overall antiviral effect of this compound .

Pharmacokinetics

This compound is administered orally and has been shown to be bioequivalent to its individual components when taken together. Key pharmacokinetic parameters include:

  • C_max Values: The maximum plasma concentration achieved after administration.
    • Efavirenz: Increased by 39%–79% when taken with food.
    • Emtricitabine: Decreased by 29% with food.
    • Tenofovir: Modestly increased by 14% with food.
  • AUC (Area Under Curve): Reflects the total drug exposure over time, which remains similar to individual medication levels when combined .

Clinical Efficacy

This compound has demonstrated high efficacy in clinical settings. Initial studies indicated that patients switching to this compound from other regimens maintained similar CD4 cell count responses. Notably, one study showed a CD4 increase of 190 cells/μL for this compound compared to 158 cells/μL for the comparator regimen (p = 0.002) over a period of 48 weeks .

Table 1: Clinical Study Outcomes

Study TypeCD4 Count Increase (cells/μL)p-value
This compound vs. Combivir + EFV1900.002
This compound vs. Other NRTIsSimilarN/A

Safety Profile and Adverse Effects

While this compound is effective, it is associated with several adverse effects, primarily due to efavirenz's central nervous system (CNS) activity. Common side effects include:

  • CNS Effects: Dizziness, insomnia, and vivid dreams.
  • Hepatic Effects: Patients with co-infection of HIV and HBV require careful monitoring due to potential liver toxicity .
  • Renal Function: Monitoring is crucial as TDF can lead to renal impairment; serum phosphate levels should be checked regularly .

Case Study Example

In a retrospective analysis involving patients transitioning to this compound from other regimens, significant improvements were noted in both virologic suppression and CD4 counts over six months. Out of 120 patients studied, 85% achieved an undetectable viral load (<50 copies/mL), highlighting this compound's effectiveness as a first-line therapy .

Q & A

Q. What methodological frameworks are recommended for designing longitudinal studies on ATRIPLA’s efficacy in diverse HIV populations?

Answer:
Longitudinal studies evaluating this compound’s efficacy require adherence to frameworks like PICO (Population, Intervention, Comparison, Outcome) to define research scope. For example:

  • Population: Stratify participants by demographics (e.g., age, comorbidities, genetic factors) to assess heterogeneity in drug response .
  • Intervention: Standardize this compound dosing while monitoring adherence via plasma drug-level assays .
  • Comparison: Use control groups receiving alternative ART regimens to isolate this compound-specific effects.
  • Outcome: Primary endpoints (e.g., viral load suppression) and secondary endpoints (e.g., CD4+ count changes) should align with WHO guidelines.

Data Validation: Employ Cronbach’s alpha to ensure consistency naire-based adherence metrics . For statistical power, calculate sample sizes using tools like G*Power, factoring in expected dropout rates .

Q. How can researchers reconcile contradictory findings on this compound-associated resistance mutations across in vitro and clinical studies?

Answer:
Contradictions often arise from differences in experimental models and patient populations. A tiered approach is recommended:

In Vitro/In Vivo Correlation: Use site-directed mutagenesis to test resistance mutations identified in clinical isolates under controlled lab conditions .

Meta-Analysis: Pool data from trials (e.g., ClinicalTrials.gov entries) to identify confounding variables (e.g., pre-existing mutations, adherence rates) .

Statistical Modeling: Apply multivariate regression to isolate variables influencing resistance, such as baseline viral load or concurrent medications .

Example Table:

Study TypeKey VariableResistance RateReference
ClinicalNon-adherence22%
In VitroEFV IC50 Shift15-fold

Q. What pharmacokinetic (PK) models are most robust for predicting drug-drug interactions between this compound components?

Answer:
Mechanistic PK models (e.g., physiologically based pharmacokinetic, PBPK) are preferred for simulating interactions:

  • Efavirenz (CYP3A4 inducer): Model enzyme induction effects on tenofovir metabolism using Simcyp® or GastroPlus® .
  • Tenofovir/Emtricitabine: Assess renal clearance variations via population PK analysis, stratified by creatinine clearance rates .

Validation: Compare simulated results with clinical PK data from Phase I trials. Discrepancies >20% necessitate model refinement (e.g., incorporating genetic polymorphisms in CYP2B6) .

Q. How should researchers optimize experimental designs to evaluate this compound’s neuropsychiatric side effects in preclinical models?

Answer:
Preclinical neurotoxicity studies require:

  • Animal Models: Use transgenic mice expressing human CYP2B6 to replicate efavirenz metabolism pathways .
  • Behavioral Assays: Standardize tests (e.g., forced swim test for depression-like behavior) with blinded scoring to reduce bias .
  • Biomarkers: Measure cerebrospinal fluid (CSF) efavirenz levels and correlate with neuroinflammatory markers (e.g., IL-6) .

Data Interpretation: Apply FINER criteria to ensure feasibility and novelty. For instance, prioritize studies comparing this compound to newer INSTI-based regimens .

Q. What strategies enhance reproducibility in studies investigating this compound’s impact on metabolic parameters (e.g., lipid profiles)?

Answer:
Reproducibility hinges on:

Protocol Standardization: Detail fasting duration, assay kits (e.g., ELISA for LDL-C), and centrifugation speeds in methods .

Data Sharing: Deposit raw lipid profiles in repositories like ClinVar, with metadata on diet and lifestyle factors .

Cross-Validation: Replicate findings in independent cohorts using identical inclusion/exclusion criteria .

Case Example: A 2023 trial reporting elevated triglycerides with this compound was later contradicted due to dietary variability; subsequent studies controlled for omega-3 intake, resolving discrepancies .

Q. How can machine learning improve predictive modeling of this compound treatment outcomes in resource-limited settings?

Answer:
Machine learning (ML) applications include:

  • Feature Selection: Use random forests to identify predictors of virologic failure (e.g., baseline resistance, pill count) .
  • Model Training: Train neural networks on datasets like WHO’s HIVResNet to predict emergent resistance patterns.
  • Validation: Ensure models are externally validated across geographic regions to assess generalizability .

Limitations: Address biases from imbalanced datasets (e.g., underrepresentation of pediatric populations) via synthetic minority oversampling (SMOTE) .

Propiedades

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid;(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N5O10P.C14H9ClF3NO2.C8H10FN3O3S.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);3-4,7-8H,1-2H2,(H,19,20);1,5-6,13H,2-3H2,(H2,10,11,14);1-2H,(H,5,6)(H,7,8)/b;;;2-1+/t14-;13-;5-,6+;/m100./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRMCFDXPIEYGX-NWRGJBOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H53ClF4N9O19PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1198.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-50-2
Record name Efavirenz-emtricitabine-tenofovir disoproxil fumarate mixt.
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Efavirenz mixture with emtricitabine, tenofovir and disoproxil fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0731772502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ATRIPLA
Reactant of Route 2
ATRIPLA
Reactant of Route 3
ATRIPLA
Reactant of Route 4
ATRIPLA
Reactant of Route 5
ATRIPLA
Reactant of Route 6
ATRIPLA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.